

Clinical Efficacy Comparison of Diclofenac Diethylamine Formulations for Ankle Sprain

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diclofenac Diethylamine

CAS No.: 78213-16-8

Cat. No.: S572436

Get Quote

This guide provides an objective comparison of the clinical performance of various **diclofenac diethylamine** formulations based on data from randomized controlled trials (RCTs), which are considered the gold standard for evaluating drug efficacy. The following section summarizes the quantitative findings in a structured table and details the methodologies used to generate this evidence.

Summary of Clinical Trial Data

The table below consolidates key efficacy and design data from clinical studies on different **diclofenac diethylamine** (DDEA) formulations for acute ankle sprain.

Diclofenac Diethylamine (DDEA) Formulation	Study Design & Duration	Key Efficacy Findings (vs. Baseline/Comparator)	Patient Population	Citation
--	-------------------------	---	--------------------	----------

| **DDEA 2.32% gel (BID)** | RCT, Double-blind, Placebo-controlled, 8 days [1] | **Pain on Movement (VAS, 0-100 mm):** Reduced by **49.1 mm** by Day 5 (vs. 25.4 mm for placebo, $P < 0.0001$) [1]. **≥50% Pain Reduction:** >70% of patients (Days 1-5) [1]. **Swelling (Ankle Volume):** Reduced by 0.3 cm by Day 8 (vs. 0.9 cm for placebo) [1]. | Patients with acute ankle sprain [1]. | [1] | | **DDEA 2.32% gel (BID) vs. DDEA 1.16% gel (QID)** | RCT, Double-blind, Non-inferiority, 5 days [2] | **Pain on Movement (VAS):** Change of

-42.8 mm (2.32% BID) vs. -43.1 mm (1.16% QID). Least squares mean difference: **1.11 mm** (95% CI: -3.00, 5.22), meeting non-inferiority criteria [2]. | Patients with Grade I-II ankle sprain; pain on movement ≥ 50 mm on VAS [2]. | [2] | | **DDEA 4.64% w/v Solution (QID)** vs. **DDEA 1.16% w/w Gel (QID)** | RCT, Open-label, Parallel Group, 7 days [3] | **Pain Intensity Difference (VAS) at Rest:**

- Day 3: **3.74** (Solution) vs. 2.42 (Gel), $P < 0.05$ [3].
- Day 7: **6.8** (Solution) vs. 5.54 (Gel), $P < 0.05$ [3]. **Rescue Medication Use:** Significantly lower in 4.64% solution group ($n=1$ vs. $n=16$, $P < 0.05$) [3]. | Patients with acute painful musculoskeletal conditions, including ankle sprain [3]. | [3] |

Detailed Experimental Protocols

To assess the validity and applicability of the data, it is crucial to understand the experimental designs. Below are the methodologies for the key studies cited.

Efficacy of DDEA 2.32% gel vs. Placebo

- **Objective:** To evaluate the efficacy and safety of DDEA 2.32% gel applied twice daily (BID) and three times daily (TID) versus a placebo gel in patients with acute ankle sprain [1].
- **Design:** A randomized, double-blind, placebo-controlled study [1].
- **Participants:** Patients with acute ankle sprain [1].
- **Intervention:** Treatment with DDEA 2.32% gel BID, TID, or a placebo gel for 8 days [1].
- **Primary Outcome Measure:** Change from baseline in **Pain on Movement (POM)** assessed by a 100-mm Visual Analog Scale (VAS) at Day 5 [1].
- **Secondary Outcome Measures:** Included ankle swelling (measured by ankle volume), joint function, patient-reported pain intensity and relief, and treatment satisfaction [1].

Non-inferiority of DDEA 2.32% gel BID vs. 1.16% gel QID

- **Objective:** To determine if DDEA 2.32% gel applied BID is non-inferior to the standard DDEA 1.16% gel applied four times daily (QID) [2].
- **Design:** A phase 3, randomized, double-blind, active-controlled, parallel-group, non-inferiority study [2].
- **Participants:** Patients in China with grade I-II ankle sprain and a baseline POM VAS score of ≥ 50 mm who had not taken any pain medication [2].
- **Intervention:** Treatment with either DDEA 2.32% gel BID or DDEA 1.16% gel QID for 5 days [2].

- **Primary Outcome Measure:** Change in POM VAS score from baseline to Day 5. The pre-specified non-inferiority margin was 13 mm [2].
- **Secondary Outcome Measures:** Included ankle tenderness, joint function, swelling, and patient-reported pain outcomes [2].

Comparison of DDEA 4.64% Solution vs. 1.16% Gel

- **Objective:** To compare the efficacy and safety of a novel quick-penetrating DDEA 4.64% w/v topical solution against DDEA 1.16% w/w topical gel [3].
- **Design:** A prospective, randomized, controlled, open-label, parallel-group clinical trial [3].
- **Participants:** Patients with acute musculoskeletal pain, including ankle sprains [3].
- **Intervention:** Application of the assigned formulation (4.64% solution or 1.16% gel) four times daily for 7 days. Both groups also received standard adjunctive care (rest, ice, compression, elevation) [3].
- **Primary Outcome Measure: Pain Intensity Difference (PID)** from baseline on a VAS, measured at rest and during movement on Days 3 and 7 [3].
- **Secondary Outcome Measures:** Requirement for oral rescue analgesics (Ibuprofen) and incidence of adverse events [3].

Mechanism of Action: Pharmacological Pathway

The therapeutic effect of **diclofenac diethylamine** is rooted in its well-defined molecular mechanism of action, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.

Diagram Title: Mechanism of Diclofenac Diethylamine in Ankle Sprain

This diagram outlines the core pharmacological pathway:

- **Tissue Injury:** An ankle sprain causes cellular damage [4].
- **Arachidonic Acid Release:** The injury triggers the release of arachidonic acid from cell membranes [5].
- **Prostaglandin Synthesis:** The cyclooxygenase enzymes **COX-1** and **COX-2** convert arachidonic acid into prostaglandins [5]. The inducible **COX-2** enzyme is particularly significant in driving inflammation [5].
- **Symptom Manifestation:** Prostaglandins are key mediators that directly cause the classic symptoms of inflammation, pain, and swelling [5].

- **Drug Action:** Typically applied **diclofenac diethylamine** penetrates the skin and exerts its primary effect by **competitively inhibiting** both COX-1 and COX-2 enzymes. This inhibition blocks the production of prostaglandins, thereby reducing inflammation, alleviating pain, and decreasing swelling at the site of injury [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety of diclofenac diethylamine 2.32% gel in ... [pubmed.ncbi.nlm.nih.gov]
2. Randomized, double-blind, noninferiority study of ... [pubmed.ncbi.nlm.nih.gov]
3. Prospective, Open-Label, Randomized, Parallel Group,... [journals.lww.com]
4. Ankle sprain: the effects of non-steroidal anti-inflammatory ... [pmc.ncbi.nlm.nih.gov]
5. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]

To cite this document: Smolecule. [Clinical Efficacy Comparison of Diclofenac Diethylamine Formulations for Ankle Sprain]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b572436#diclofenac-diethylamine-clinical-efficacy-ankle-sprain-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com